molecular formula C14H14N2O2 B11866894 Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate CAS No. 65586-64-3

Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate

Cat. No.: B11866894
CAS No.: 65586-64-3
M. Wt: 242.27 g/mol
InChI Key: FGVZKUPPTFKFRY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of an ethyl ester group at the 5-position and a 4-methylphenyl group at the 2-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate typically involves the condensation of 4-methylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

65586-64-3

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-3-18-14(17)12-8-15-13(16-9-12)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3

InChI Key

FGVZKUPPTFKFRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)C

Origin of Product

United States

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